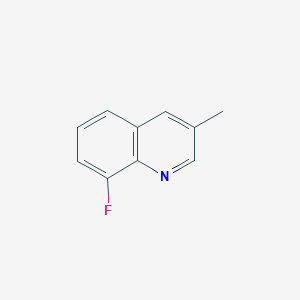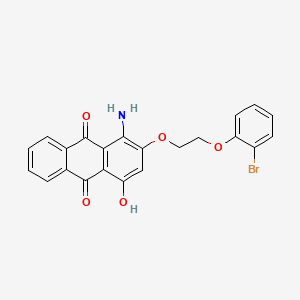
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its complex structure, which includes an amino group, a bromophenoxyethoxy moiety, and a hydroxyanthraquinone core.
Méthodes De Préparation
The synthesis of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone typically involves multiple steps, starting with the preparation of the bromophenoxyethoxy intermediate. This intermediate is then reacted with an anthraquinone derivative under specific conditions to introduce the amino and hydroxy groups.
-
Synthetic Routes
Step 1: Synthesis of 2-(bromophenoxy)ethanol by reacting phenol with ethylene bromide in the presence of a base.
Step 2: Conversion of 2-(bromophenoxy)ethanol to 2-(bromophenoxy)ethoxy by reacting with an appropriate alkylating agent.
Step 3: Coupling of the 2-(bromophenoxy)ethoxy intermediate with an anthraquinone derivative under controlled conditions to introduce the amino and hydroxy groups.
-
Industrial Production Methods
- The industrial production of this compound may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone undergoes various chemical reactions, including:
-
Oxidation
- The hydroxy group can be oxidized to a quinone form using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The compound can be reduced to form different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution
- The bromine atom in the bromophenoxyethoxy moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
-
Major Products
- Oxidized quinone derivatives, reduced hydroxy derivatives, and substituted phenoxyethoxy derivatives.
Applications De Recherche Scientifique
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of complex organic molecules and dyes.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development due to its unique structural features.
-
Industry
- Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes and proteins involved in oxidative stress and cellular signaling pathways.
-
Pathways Involved
- It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives:
-
Similar Compounds
- 1-Amino-2-ethoxybenzene
- β-Methylphenethylamine
- Phenethylamine
-
Uniqueness
- The presence of the bromophenoxyethoxy moiety and the combination of amino and hydroxy groups make it unique compared to other anthraquinone derivatives. This unique structure contributes to its distinct chemical reactivity and potential applications.
Propriétés
Numéro CAS |
72953-52-7 |
|---|---|
Formule moléculaire |
C22H16BrNO5 |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2 |
Clé InChI |
VEWQTMPECVHJAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



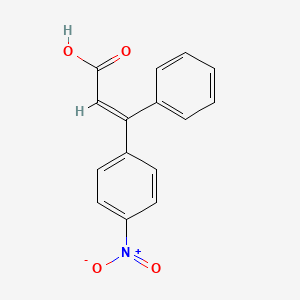
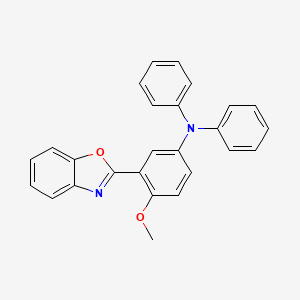
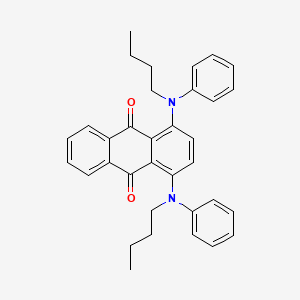
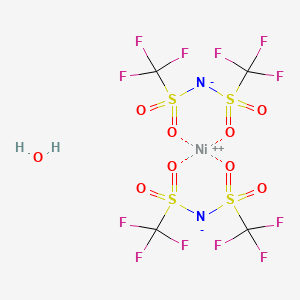
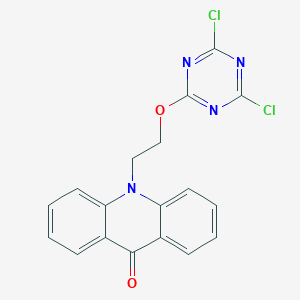
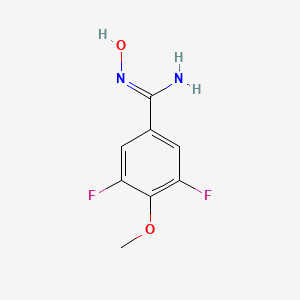




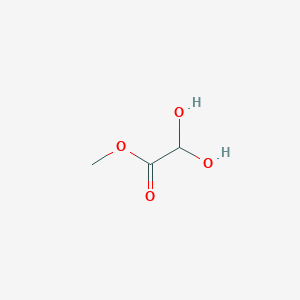
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
